4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride
Description
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride is an organofluorine compound characterized by a sulfonyl chloride group (-SO₂Cl) at position 1, a difluoromethyl (-CF₂H) substituent at position 4, and a methyl (-CH₃) group at position 2 on the benzene ring. The difluoromethyl group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the sulfonyl chloride moiety, making it reactive toward nucleophilic substitution reactions. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s ability to modulate bioavailability, metabolic stability, and binding interactions .
Properties
Molecular Formula |
C8H7ClF2O2S |
|---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O2S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4,8H,1H3 |
InChI Key |
SKUTVVOKEASKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethyl)-2-methylbenzenesulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions . This reaction proceeds with the replacement of the fluoride group by a chloride group, yielding the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality 4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the methyl group can yield the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Sulfonyl fluoride and sulfonyl hydride.
Oxidation Reactions: Carboxylic acid derivative.
Scientific Research Applications
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in biomolecules and synthetic intermediates . The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its unique chemical behavior .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) at position 4 increases electrophilicity compared to the methyl group (-CH₃) in 4-methylbenzene-1-sulfonyl chloride. This enhances reactivity in nucleophilic substitutions, critical for forming sulfonamides or sulfonate esters .
However, the difluoromethyl group’s smaller size compared to trifluoromethyl (-CF₃) may reduce steric bulk while maintaining electron withdrawal .
Metabolic Stability: Fluorinated analogs like this compound likely exhibit greater metabolic stability than non-fluorinated counterparts (e.g., 4-methylbenzene-1-sulfonyl chloride) due to fluorine’s resistance to oxidative degradation .
Industrial and Pharmacological Relevance
Sulfonyl chlorides with fluorinated substituents are pivotal in synthesizing sulfonamide-based pesticides and pharmaceuticals. For example:
- Pesticides : Compounds like tolylfluanid () and triflusulfuron methyl ester () rely on sulfonyl chloride intermediates for activity. The difluoromethyl group may enhance binding to target enzymes in pests .
- Drug Development : Fluorine’s role in improving pharmacokinetics (e.g., half-life, absorption) is well-documented. The difluoromethyl group in this compound could optimize drug-receptor interactions while minimizing off-target effects .
Biological Activity
4-(Difluoromethyl)-2-methylbenzene-1-sulfonyl chloride, also known as difluoromethyl toluenesulfonyl chloride, is a sulfonyl chloride compound that exhibits notable biological activity. This article explores its interactions with biological systems, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound primarily functions as a reagent in organic synthesis, particularly in the formation of sulfonamides. Its biological activity stems from its ability to undergo nucleophilic substitution and acylation reactions, allowing it to interact with various biomolecules. The mechanism typically involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the formation of sulfonamide bonds.
Biological Activity
Research indicates that this compound can influence cellular functions by altering enzyme activities and metabolic pathways. It has been shown to inhibit specific enzymes critical for various biochemical processes, suggesting its potential role in drug design and development .
Inhibitory Effects on Enzymes
Sulfonamides derived from this compound can mimic natural substrates, binding to active sites of enzymes and inhibiting their activity. This characteristic is particularly relevant in therapeutic contexts where enzyme inhibition is desired. For instance, compounds synthesized from this sulfonyl chloride have demonstrated antibacterial properties by inhibiting bacterial enzymes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and their derivatives:
- Antibacterial Activity : A study synthesized Schiff bases from 4-methylbenzene sulfonyl chloride, revealing that some derivatives exhibited significant antibacterial effects against various pathogens. These findings suggest that similar derivatives of this compound could possess comparable activities .
- Enzyme Inhibition : Another study focused on the synthesis of acylsulfonamide compounds that showed potent inhibitory effects on specific enzymes involved in metabolic pathways. These compounds were evaluated for their cellular activities and demonstrated promising results in enzyme inhibition assays .
- Therapeutic Applications : Research has explored the use of sulfonyl chlorides in treating neurological disorders such as schizophrenia and cognitive impairment associated with autism spectrum disorder. The ability of these compounds to modulate potassium channels suggests potential therapeutic avenues for conditions influenced by ion channel activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
